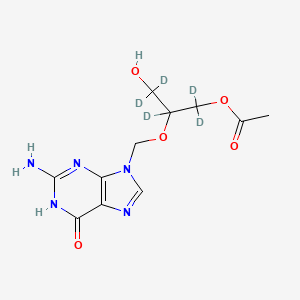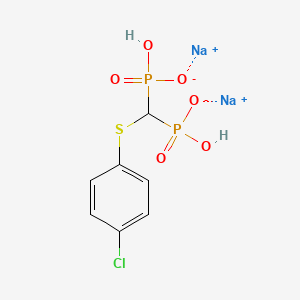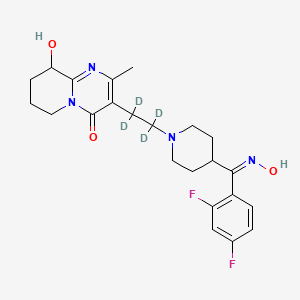
Ganciclovir Mono-O-acetate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganciclovir Mono-O-acetate-d5 is a deuterated derivative of Ganciclovir, a nucleoside analog used primarily for its antiviral properties. The compound has a molecular formula of C11H10D5N5O5 and a molecular weight of 302.28 . It is utilized in various research applications, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ganciclovir Mono-O-acetate-d5 involves the incorporation of deuterium atoms into the Ganciclovir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often vary between manufacturers .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of deuterated compounds. This includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, adhering to stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Ganciclovir Mono-O-acetate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Ganciclovir Mono-O-acetate-d5 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is employed in biological assays to study the effects of deuterium incorporation on biological systems.
Medicine: this compound is used in the development of antiviral drugs, particularly for the treatment of cytomegalovirus infections.
Mecanismo De Acción
Ganciclovir Mono-O-acetate-d5 exerts its effects by inhibiting viral DNA replication. The compound is converted into its active form by viral enzymes, which then incorporate it into the viral DNA. This incorporation leads to the termination of DNA chain elongation, effectively inhibiting viral replication . The primary molecular target is the viral DNA polymerase .
Comparación Con Compuestos Similares
Similar Compounds
Ganciclovir: The non-deuterated form of Ganciclovir Mono-O-acetate-d5, used for similar antiviral applications.
Acyclovir: Another nucleoside analog with antiviral properties, primarily used for herpes simplex virus infections.
Valganciclovir: A prodrug of Ganciclovir, offering improved oral bioavailability.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and metabolic properties of the compound. This makes it particularly valuable in research settings where precise isotopic labeling is required .
Propiedades
Fórmula molecular |
C11H15N5O5 |
|---|---|
Peso molecular |
302.30 g/mol |
Nombre IUPAC |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D |
Clave InChI |
YKLKCCHLLFMWQE-PLQZCBGVSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)O |
SMILES canónico |
CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)






![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)



